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An In-Depth Technical Guide to Mini Gastrin I, Human (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mini gastrin | is a potent, truncated analog of human gastrin I, corresponding to the amino acid
sequence 5-17 of the parent peptide.[1][2][3][4] Its primary biological activity is mediated
through high-affinity binding to the cholecystokinin-2 receptor (CCK2R), also known as the
gastrin receptor.[3] This interaction is responsible for physiological effects such as the
stimulation of gastric acid secretion.[1][5]

In recent years, mini gastrin | and its derivatives have garnered significant interest in the field of
oncology. The CCK2 receptor is overexpressed in a variety of malignancies, including
medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and other neuroendocrine
tumors. This overexpression presents a unique opportunity for targeted molecular imaging and
therapy. Consequently, mini gastrin | serves as a critical backbone for the development of
radiolabeled peptides for Peptide Receptor Radionuclide Therapy (PRRT), a strategy that aims
to deliver cytotoxic radiation directly to tumor cells, thereby minimizing damage to healthy
tissues.[3][6][7][8] This guide provides a comprehensive overview of the physicochemical
properties, mechanism of action, quantitative biological data, and key experimental protocols
associated with mini gastrin I.
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Physicochemical Properties

Mini gastrin | is a linear peptide composed of 13 amino acids with an amidated C-terminus.[2]
[3][4][6] It is typically synthesized and purified using high-performance liquid chromatography
(HPLC), often resulting in the formation of a trifluoroacetate (TFA) salt. The presence of the
TFA counterion affects the overall molecular weight and formula of the compound.[4]

Mini Gastrin I, Human Mini Gastrin I, Human (TFA
Property )
(Peptide) Salt)
Leu-Glu-Glu-Glu-Glu-Glu-Ala- Leu-Glu-Glu-Glu-Glu-Glu-Ala-
Amino Acid Sequence Tyr-Gly-Trp-Met-Asp-Phe- Tyr-Gly-Trp-Met-Asp-Phe-NH:z
NH[2][3][4][5][6] (TFA)
LEEEEEAYGWMDF-NH:2
One-Letter Code LEEEEEAYGWMDF-NH2[2][3]
(TFA)
Molecular Formula C74H99N15026S[4][5] C76H100F3N15028S[1][2][9]
Average Molecular Weight ~1646.7 g/mol [4][5] 1760.75 g/mol [1][2][9]

Mechanism of Action and Signaling Pathway

Mini gastrin | exerts its biological effects by acting as an agonist at the CCK2 receptor, a G-
protein coupled receptor (GPCR).[8] Upon binding, the receptor undergoes a conformational
change, initiating a cascade of intracellular signaling events primarily through the Gq and
Gal2/13 proteins.[2][3]

The activation of Gq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol
trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IPs triggers the release of calcium (Ca2*)
from intracellular stores, while DAG, in conjunction with elevated Ca2*, activates Protein Kinase
C (PKC).[3] These events subsequently trigger downstream pathways, including the Mitogen-
Activated Protein Kinase (MAPK) and PI3K/Akt signaling cascades, which are crucial
regulators of cell proliferation, differentiation, and survival.[2][3][4] This signaling nexus makes
the mini gastrin I/CCK2R axis a key focus for cancer research.
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CCK2R signaling cascade initiated by Mini Gastrin 1.

Quantitative Biological Data

The affinity of mini gastrin | analogues for the CCK2R and their subsequent biodistribution
when radiolabeled are critical parameters for their development as theranostic agents.

Table 2: CCK2 Receptor Binding Affinity (ICso) of Selected Minigastrin Analogues

Compound/Analog

Cell Line ICs0 (NM) Reference
ue
Pentagastrin A431-CCK2R 2.80 = 0.52 [9]
DOTA-Peptide 1 A431-CCK2R ~1.0 [9]
PP-F11N AR42J 10.1 [10]
NMG 2 (PP-F11N

AR42) 4.2 [10]
analogue)
NMG 3 (PP-F11N

AR42J 2.0 [10]
analogue)
DOTA-MGS1 A431-CCK2R 26.2+34 [11]
DOTA-MGS4 A431-CCK2R 249 £ 3.7 [11]
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| [””Lu]Lu-DOTA-rhCCK-18 | AR42J | 2-fold lower than reference |[12] |

Table 3: In Vivo Biodistribution of Selected Radiolabeled Minigastrin Analogues (%ID/g)

Compoun ) . . Referenc
d Model Time p.i. Tumor Stomach Kidneys

A431-
[*”7Lu]Lu- 34.72 +

CCK2R 4 h 5-7 4-7 [9]
1 9.40

Xenograft
[111In]In- A431-

10.40
DOTA- CCK2R 4 h 501 N/A >10 [11]
MGS4 Xenograft '
[277Lu]Lu- AR42J
24 h 2.7+0.8 ~5.0 ~1.0 [10]
PP-F11N Xenograft
[*77Lu]Lu- AR42J
24 h 52+20 ~8.0 ~1.0 [10]

NMG 3 Xenograft
[Y77Lu]Lu-

AR42]
DOTA- 24 h 25.4+47  NIA Elevated [12]

Xenograft
rhCCK-18

%ID/g = Percentage of Injected Dose per gram of tissue. Data are presented as mean + SD
where available.

Experimental Protocols & Workflow

The preclinical evaluation of mini gastrin | analogues follows a standardized workflow to
characterize their potential for clinical translation. This process involves synthesis,
radiolabeling, and a series of in vitro and in vivo assays.
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Typical preclinical evaluation workflow for minigastrin analogues.
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Competitive Receptor Binding Assay (ICso
Determination)

This protocol determines the concentration of a mini gastrin | analogue required to displace
50% of a specific radioligand from the CCK2R.

e Cell Culture: Culture CCK2R-expressing cells (e.g., human A431-CCK2R or rat AR42J cells)
to 70-80% confluency.

o Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 2.0 x 10° cells
per well and allow them to adhere.[6][13]

o Preparation of Reagents:

o Prepare serial dilutions of the non-radiolabeled test peptide (e.g., from 10722 M to 10-°% M)
in binding buffer (e.g., RPMI 1640 with 5% BSA).

o Prepare a solution of a reference radioligand with known high affinity for CCK2R (e.qg.,
[t77Lu]Lu-DOTA-PP-F11N) at a fixed concentration (e.g., 0.1 nM).[6][13]

e Assay:
o Wash the seeded cells with binding buffer.
o Add the various concentrations of the test peptide to the wells.

o Immediately add the fixed concentration of the reference radioligand to all wells. Include
wells for total binding (radioligand only) and non-specific binding (radioligand + a high
concentration of an unlabeled ligand like pentagastrin).

e Incubation: Incubate the plate at 37 °C for 1-3 hours.[6]

¢ Washing: Terminate the binding by aspirating the medium and washing the cells three times
with ice-cold PBS to remove unbound radioactivity.

o Measurement: Lyse the cells and measure the bound radioactivity in each well using a
gamma counter.
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e Analysis: Calculate the percentage of specific binding at each concentration of the test
peptide. Plot the data using non-linear regression to determine the ICso value.

In Vitro Internalization Assay

This assay quantifies the rate and extent to which a radiolabeled mini gastrin | analogue is
internalized by cells upon binding to the CCK2R.

o Cell Seeding: Seed CCK2R-expressing cells (e.g., A431-CCK2R) in 24-well plates and allow
them to adhere overnight.

o Radioligand Preparation: Prepare the radiolabeled mini gastrin | analogue at a final
concentration of approximately 1-2 nM in cell culture medium.[7]

e Assay:
o Wash the cells with medium.

o Add the radioligand solution to the wells. For non-specific uptake control, add a blocking
dose of unlabeled peptide (e.g., 1 UM pentagastrin) to a set of wells 15 minutes prior to
adding the radioligand.

 Incubation: Incubate the plates at 37 °C. Perform measurements at various time points (e.g.,
15 min, 30 min, 1 h, 2 h, 4 h).[9]

» Fractionation: At each time point:
o Collect the supernatant (contains unbound ligand).

o Wash the cells with an acidic buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8) to strip
surface-bound radioactivity. Collect this fraction.

o Lyse the cells with NaOH (1 M) to release the internalized radioactivity. Collect this
fraction.

o Measurement: Measure the radioactivity in all three fractions (supernatant, surface-bound,
internalized) using a gamma counter.
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» Analysis: Express the internalized radioactivity as a percentage of the total cell-bound
activity (surface-bound + internalized). Plot the percentage of internalization over time.

In Vivo Biodistribution Study

This protocol assesses the distribution, accumulation, and clearance of a radiolabeled mini
gastrin | analogue in a living organism, typically a mouse model with a CCK2R-expressing
tumor xenogratt.

o Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous
xenograft tumors from a CCK2R-expressing cell line (e.g., A431-CCK2R).

o Radiopharmaceutical Administration: Inject a defined amount of the radiolabeled peptide
(e.g., 100 pmol) intravenously into the tail vein of each mouse.[6]

o Time Points: Euthanize groups of mice (n=3-4 per group) at various time points post-injection
(p.i.), suchas 1 h, 4 h, and 24 h.[14]

o Organ Dissection: Dissect key organs and tissues (e.g., tumor, blood, heart, lungs, liver,
spleen, kidneys, stomach, pancreas, muscle).

e Measurement:
o Weigh each organ/tissue sample.
o Measure the radioactivity in each sample using a calibrated gamma counter.
o Include standards prepared from the injected solution to calculate the total injected dose.

e Analysis: Calculate the uptake in each organ/tissue and express it as the percentage of the
injected dose per gram of tissue (%ID/g).[14][15] This allows for the evaluation of tumor-to-
organ ratios, which are critical for assessing therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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